molecular formula C21H16BrN3O4 B11134107 N-(4-bromophenyl)-2-[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide

N-(4-bromophenyl)-2-[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide

Cat. No.: B11134107
M. Wt: 454.3 g/mol
InChI Key: HJQOIPASSZFFCR-UHFFFAOYSA-N
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Description

This compound features a 4-bromophenyl group linked via an acetamide moiety to a 1,2,3,4-tetrahydroquinoxaline scaffold. The tetrahydroquinoxaline ring is substituted at position 1 with a furan-2-ylcarbonyl group and at position 3 with a ketone oxygen. The furan moiety contributes aromaticity and π-stacking capabilities, while the tetrahydroquinoxaline core provides a partially saturated heterocyclic system that may influence conformational flexibility and solubility .

Properties

Molecular Formula

C21H16BrN3O4

Molecular Weight

454.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C21H16BrN3O4/c22-13-7-9-14(10-8-13)23-19(26)12-17-20(27)24-15-4-1-2-5-16(15)25(17)21(28)18-6-3-11-29-18/h1-11,17H,12H2,(H,23,26)(H,24,27)

InChI Key

HJQOIPASSZFFCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC=CO3)CC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Biological Activity

N-(4-bromophenyl)-2-[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a furan moiety attached to a tetrahydroquinoxaline core. The molecular formula is C20H18BrN3O3C_{20}H_{18}BrN_{3}O_{3}, with a molecular weight of approximately 431.28 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing the thiazole nucleus have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial lipid biosynthesis and other pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
N-(4-bromophenyl) thiazol-2-yl-2-chloroacetamideGram-positive bacteria32 µg/mL
N-(4-bromophenyl) thiazol-2-yl derivativesGram-negative bacteria64 µg/mL
N-(4-bromophenyl)-2-acetamideFungal species16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored using various cancer cell lines. Notably, studies have shown promising results against human breast adenocarcinoma (MCF7) cells.

Case Study: Anticancer Screening

In a study assessing the anticancer activity of related compounds, it was found that:

  • Compounds with bromophenyl substitutions significantly reduced cell viability in MCF7 cells.
  • The compound demonstrated cytotoxic effects comparable to established chemotherapeutics like cisplatin.

Table 2: Anticancer Activity Results

Compound NameCell LineIC50 (µM)
N-(4-bromophenyl)-2-acetamideMCF715
N-(4-bromophenyl) thiazol derivativesA54920
Control (Cisplatin)MCF710

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : Compounds may inhibit enzymes critical for cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that induce apoptosis in cancer cells.
  • Antimicrobial Pathways : Similar mechanisms as observed in antimicrobial activity may apply, disrupting bacterial cell wall synthesis or lipid metabolism.

Comparison with Similar Compounds

N-(3-Bromophenyl)-2-[4-(4-morpholinyl)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide

  • Key Differences: Substitution Position: The bromine is at the 3-position of the phenyl ring, altering steric and electronic interactions compared to the 4-bromophenyl group. Heterocyclic Core: A triazolo[4,3-a]quinoxaline replaces the tetrahydroquinoxaline, introducing a fused triazole ring that increases rigidity.
  • Implications : The triazole ring may improve metabolic stability, while morpholine could increase aqueous solubility, favoring pharmacokinetic properties .

N-(4-Bromophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

  • Lack of Furan Carbonyl: The absence of the furan-2-ylcarbonyl group eliminates π-stacking interactions but may improve metabolic stability.
  • Implications : The methyl groups could hinder enzyme binding, while the simpler structure may enhance synthetic accessibility .

N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide

  • Key Differences: Linkage: A sulfanyl bridge connects the acetamide to a triazole ring, differing from the direct heterocyclic attachment in the target compound.
  • Implications : The sulfanyl group may confer redox activity, while the cyclohexylmethyl group could prolong half-life due to reduced clearance .

2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide

  • Key Differences: Simpler Structure: Lacks the tetrahydroquinoxaline system, featuring only a bromophenyl-acetamide linked to a difluorophenyl group.
  • Implications : The difluorophenyl group may improve binding to electron-rich targets, while the absence of a heterocycle reduces molecular complexity .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Weight Key Functional Groups Heterocyclic Core Notable Substituents
Target Compound ~500 g/mol Furan-2-ylcarbonyl, 3-oxo-tetrahydroquinoxaline 1,2,3,4-Tetrahydroquinoxaline 4-Bromophenyl, furan carbonyl
N-(3-Bromophenyl)-2-[4-(4-morpholinyl)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide ~520 g/mol Morpholinyl, triazole Triazolo[4,3-a]quinoxaline 3-Bromophenyl, morpholine
N-(4-Bromophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide ~430 g/mol 6,7-Dimethyl 1,2,3,4-Tetrahydroquinoxaline 4-Bromophenyl, methyl groups
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide ~470 g/mol Sulfanyl, triazole 1H-1,2,4-Triazole Cyclohexylmethyl, 4-bromophenyl
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide ~330 g/mol Difluorophenyl None 4-Bromophenyl, difluorophenyl

Research Findings and Implications

  • Target Compound vs. Triazoloquinoxaline Analog (): The morpholinyl group in the triazoloquinoxaline derivative improves solubility but may reduce blood-brain barrier penetration compared to the furan-containing target compound. The triazole ring could enhance thermal stability .
  • Sulfanyl-Linked Triazole () : The sulfanyl group introduces redox activity, which might be exploited in prodrug designs, whereas the target compound’s furan carbonyl is more suited for π-system interactions .

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